molecular formula C11H13ClN2O4 B585184 N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester CAS No. 50608-25-8

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester

Cat. No.: B585184
CAS No.: 50608-25-8
M. Wt: 272.685
InChI Key: NFLSJYYIIHHOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a chloro and nitro group attached to a benzyl ring, and an aminoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester typically involves a multi-step process. One common method starts with the nitration of 2-chlorotoluene to produce 2-chloro-6-nitrotoluene. This intermediate is then subjected to a benzylation reaction with ethyl bromoacetate in the presence of a base such as sodium hydride. The final step involves the reduction of the nitro group to an amino group using a reducing agent like palladium on carbon under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon and hydrogen gas are frequently used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to replace the chloro group.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Produces amino derivatives.

    Substitution: Produces substituted benzyl derivatives.

Scientific Research Applications

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-chloro-4-nitrobenzyl)aminoacetate
  • Ethyl (2-bromo-6-nitrobenzyl)aminoacetate
  • Ethyl (2-chloro-6-nitrobenzyl)aminoethanoate

Uniqueness

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester is unique due to the specific positioning of the chloro and nitro groups on the benzyl ring, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-2-18-11(15)7-13-6-8-9(12)4-3-5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLSJYYIIHHOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.84 g (28.3 mmol) of 2-chloro-6-nitrotoluene was dissolved in 50 ml of benzene. 50 mg of perbenzoic acid and 6.0 g (34 mmol) of N-bromosuccinimide were added to the obtained solution, and the obtained solution was stirred at 80° C. overnight. The reaction solution was treated with ethyl acetate as the extracting solvent by an ordinary method to obtain the crude product. The crude product was dissolved in 100 ml of ethanol. 11.9 g (84.9 mmol) of glycine ethyl ester hydrochloride and 8.9 g (106 mmol) of sodium hydrogencarbonate were added to the obtained solution, and they were stirred at 80° C. for 4 hours. The insoluble matter was removed by the filtration, and the solvent was evaporated. After the extraction with ethyl acetate followed by washing with 1 N hydrochloric acid, the obtained aqueous layer was made basic with 1 N sodium hydroxide. After the extraction with ethyl acetate, the obtained organic layer was washed with saturated aqueous sodium chloride solution and then dried. The solvent was evaporated to obtain the title compound.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.9 g
Type
reactant
Reaction Step Four
Quantity
8.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.